
Draflazine
Overview
Description
Draflazine is a potent nucleoside transporter (NT) inhibitor that selectively targets equilibrative nucleoside transporter 1 (ENT1/SLC29A1). It exhibits high affinity for ENT1, with a dissociation constant ($Kd$) of 0.648 ng/mL plasma and maximal binding capacity ($B{max}$) of 155 ng/mL red blood cells (RBCs) . Its mechanism involves inhibiting adenosine uptake into erythrocytes and endothelial cells, thereby increasing extracellular adenosine bioavailability, which promotes vasodilation and mitigates ischemic damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Draflazine can be synthesized through a multi-step process involving the reaction of 4-amino-2,6-dichloroaniline with 5,5-bis(4-fluorophenyl)pentanoic acid, followed by cyclization with piperazine and subsequent acylation. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures maintained between 25°C to 80°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Draflazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to its amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides, amines, and substituted analogs .
Scientific Research Applications
Draflazine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving nucleoside transport inhibitors.
Biology: Investigated for its role in modulating adenosine levels in biological systems.
Medicine: Explored for its cardioprotective effects, particularly in conditions involving ischemia and reperfusion injury.
Industry: Utilized in the development of new pharmaceuticals targeting nucleoside transporters .
Mechanism of Action
Draflazine exerts its effects by inhibiting the equilibrative nucleoside transporter 1, thereby increasing the extracellular concentration of adenosine. This leads to enhanced activation of adenosine receptors, which mediate various cardioprotective effects, including vasodilation, anti-inflammatory responses, and protection against ischemic injury .
Comparison with Similar Compounds
Selectivity for ENT1 vs. ENT2
Draflazine is primarily ENT1-selective but has moderate ENT2 affinity. Key comparisons with other ENT inhibitors include:
- Structural Insights: this compound’s piperazine ring enables unique interactions with ENT1 residues Pro384 and Phe452, distinct from FPMINT’s binding to Gly198/Ser199/Glu200 . Modifications to the aminocarbonyl group on the piperazine ring enhance ENT2 selectivity (2–6-fold) in this compound analogs .
- Species Differences : this compound exhibits 10-fold higher affinity for human vs. mouse ENT1, a critical consideration in translational research .
Pharmacokinetic Profiles
This compound’s nonlinear pharmacokinetics (PK) arise from saturable binding to erythrocyte nucleoside transporters:
- Mechanistic Basis: Snoeck’s PK model incorporates three peripheral compartments, with two representing high-affinity binding to RBCs and tissues . This explains this compound’s dose-dependent plasma accumulation and prolonged $t_{1/2}$ in whole blood (30.2–42.2 h) .
Binding Kinetics and Target Engagement
This compound analogs exhibit prolonged residence times (RT) on ENT1, correlating with enhanced efficacy:
- Functional Impact : this compound’s RT of 88 minutes ensures >90% transporter occupancy at therapeutic doses, but excessive occupancy risks bronchospasms .
Clinical Efficacy and Limitations
- Advantages: Enhances adenosine-mediated vasodilation (31.5% nucleoside transport inhibition at 0.5 mg IV) without altering heart rate or blood pressure . No negative inotropy, unlike adenosine receptor agonists (e.g., R-PIA) .
- Limitations :
Biological Activity
Draflazine is a nucleoside transport inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and ischemic conditions. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound primarily inhibits the equilibrative nucleoside transporter 1 (ENT1), which plays a crucial role in the regulation of extracellular adenosine concentrations. By inhibiting ENT1, this compound enhances adenosine's biological effects, which can be beneficial in conditions such as ischemic heart disease and stroke.
Affinity and Binding Kinetics
Research has demonstrated that this compound exhibits high affinity for ENT1. A study reported a value of 4.5 nmol/L for this compound in human myocardial membranes, indicating its potency compared to other inhibitors like dipyridamole, which had a tenfold lower affinity . The binding kinetics of this compound were characterized using radioligand competition assays, revealing that it has longer residence times at the ENT1 protein compared to other inhibitors .
Table 1: Binding Affinities of this compound Compared to Other Inhibitors
Compound | Kd (nmol/L) | Ki (nmol/L) | Affinity Comparison |
---|---|---|---|
This compound | 0.8 | 4.5 | High |
Dipyridamole | - | 45 | Moderate |
Dilazep | - | - | Unknown |
Study on Myocardial Ischemia
A randomized controlled trial evaluated the safety and tolerability of this compound in patients with unstable angina and non-Q-wave infarction. The study involved 21 patients who received either this compound (3.5 mg) or a placebo via intravenous infusion. Results indicated that this compound was well tolerated, with fewer adverse events compared to the placebo group. The mean duration of chest pain was also reduced in patients treated with this compound, suggesting potential cardioprotective effects .
Functional Impact on Myocardial Contraction
Another study focused on the effects of this compound on myocardial contraction force. It was found that at concentrations up to 100 µmol/L, this compound did not produce negative inotropic effects in human atrial and ventricular myocardium. This characteristic is crucial for its potential use in cardiac preservation during transplantation procedures .
Research Findings
Recent studies have emphasized the importance of binding kinetics in drug discovery. This compound analogues displayed significant variations in their binding kinetics, which could influence their effectiveness as ENT1 inhibitors. The research highlighted that longer residence times at the transporter could enhance drug efficacy and safety profiles .
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study Draflazine’s hemodynamic effects in humans?
this compound’s hemodynamic effects are typically assessed using forearm blood flow (FBF) and forearm vascular resistance (FVR) measurements in human volunteers. Incremental intra-arterial doses (e.g., 100–2000 ng/100 mL forearm/min) are infused, with FBF measured via strain-gauge plethysmography. Ex vivo nucleoside transport inhibition is quantified using venous blood samples. For example, a dose of 2000 ng/100 mL achieved 87.1% transport inhibition . Dose-response curves guide optimal dosing (e.g., 250 ng/100 mL selected for minimal systemic effects) .
Q. How is this compound’s nucleoside transport inhibition quantified in vitro?
Binding assays with [3H]NBMPR (nitrobenzylthioinosine) in rat skeletal muscle microvascular endothelial cells (MVECs) or human erythrocyte membranes determine inhibitory constants (Ki). This compound’s Ki in MVECs is 17.74 ± 4 nM, indicating high-affinity competitive inhibition . Comparative studies show this compound is ~10x more potent than dipyridamole in human myocardial membranes .
Q. What methodologies confirm this compound’s specificity as a nucleoside transporter inhibitor?
Specificity is validated by:
- Ex vivo adenosine breakdown inhibition (ABI) : this compound’s plasma IC50 is 3.76 ng/mL, correlating with erythrocyte nucleoside transporter occupancy .
- Receptor antagonism studies : Caffeine (adenosine receptor blocker) negates this compound’s hemodynamic effects, confirming adenosine-mediated action .
- Lack of direct cardiac effects : No negative inotropic effects observed in human atrial/ventricular tissue at ≤100 μM .
Advanced Research Questions
Q. How does this compound’s binding to erythrocytes influence its pharmacokinetic non-linearity?
this compound exhibits target-mediated drug disposition (TMDD) due to high-affinity binding to erythrocyte nucleoside transporters. Population modeling reveals a binding constant (Kd) of 0.385 ng/mL and maximal binding capacity (Bmax) of 158 ng/mL RBCs. Plasma clearance decreases with dose escalation, while whole-blood clearance increases, reflecting saturation of erythrocyte binding sites .
Q. Why does this compound increase baseline forearm norepinephrine appearance despite adenosine’s sympatholytic role?
In a study using lower-body negative pressure (LBNP) to stimulate sympathetic activity, this compound increased baseline norepinephrine appearance by 19.4% (CI: 6.3–47.0%) without altering total body spillover. This paradox may involve adenosine receptor subtype-specific effects (e.g., A2A-mediated afferent nerve stimulation) or interactions with co-transmitters like ATP . Notably, the vasoconstrictor response remained intact, suggesting postsynaptic compensation .
Q. What structural features of hENT1 determine this compound’s inhibitory potency?
Mutagenesis studies identify Phe-334 and Asn-338 in transmembrane domain 8 as critical residues. Phe-334 facilitates hydrophobic interactions with dilazep/dipyridamole, while Asn-338 forms hydrogen bonds with this compound’s hydrophilic groups. Mutations at these sites reduce this compound’s Ki by >50%, highlighting their role in binding pocket conformation .
Q. How does this compound’s tissue-specific binding affinity impact its therapeutic potential?
this compound’s Ki varies across tissues:
Properties
IUPAC Name |
1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYIWLIESDFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33Cl2F2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869655 | |
Record name | 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120770-34-5 | |
Record name | Draflazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120770-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Draflazine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DRAFLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.